2-(2-bromo-4-tert-butylphenoxy)-N-(6-methylpyridin-2-yl)acetamide
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-(6-methylpyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C18H21BrN2O2 and its molecular weight is 377.3 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(2-bromo-4-tert-butylphenoxy)-N-(6-methyl-2-pyridinyl)acetamide is 376.07864 g/mol and the complexity rating of the compound is 397. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Occurrence and Toxicity of SPAs
Synthetic Phenolic Antioxidants A Review of Environmental Occurrence, Fate, Human Exposure, and Toxicity
SPAs, such as 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP), are widely used in various industrial and commercial products to prevent oxidative reactions and extend product shelf life. These compounds have been detected in indoor dust, outdoor air particulates, sea sediment, river water, and human tissues. The study highlights the importance of investigating novel high molecular weight SPAs, their environmental behavior, and the toxicity effects of co-exposure to several SPAs (Liu & Mabury, 2020).
Bioactivities of Phenolic Compounds
Natural Sources and Bioactivities of 2,4-Di-Tert-Butylphenol and Its Analogs
This review comprehensively discusses the natural sources and bioactivities of 2,4-di-tert-butylphenol (2,4-DTBP) and its analogs, highlighting their potent toxicity against various organisms. The study emphasizes the need for further exploration of the bioactivities and potential applications of these compounds in different scientific domains (Zhao et al., 2020).
Metabolism and Transformation
Biological Effects of Acetamide, Formamide, and Their Mono and Dimethyl Derivatives An Update
This review provides an update on the toxicology and biological effects of acetamide and its derivatives, which are relevant to understanding the metabolism and potential health impacts of similar compounds. It discusses the biological responses, including toxicity and metabolic pathways, reflecting on the usage and biological consequences of exposure (Kennedy, 2001).
Properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-(6-methylpyridin-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN2O2/c1-12-6-5-7-16(20-12)21-17(22)11-23-15-9-8-13(10-14(15)19)18(2,3)4/h5-10H,11H2,1-4H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNUMBGWVSYMCGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C(C)(C)C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.